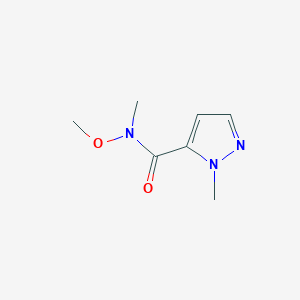

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Description

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service registry number 1339452-16-2, which serves as its unique chemical identifier in international databases. The compound possesses a molecular formula of C7H11N3O2 with a molecular weight of 169.18 grams per mole, establishing its classification as a relatively compact heterocyclic molecule. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, which precisely describes the substitution pattern and functional group arrangement within the molecular structure.

The structural representation of this compound can be expressed through its Simplified Molecular-Input Line-Entry System notation as O=C(C1=CC=NN1C)N(OC)C, which provides a standardized method for describing the molecular connectivity. The compound exhibits a five-membered heterocyclic pyrazole ring system with specific substitutions at the 1-position (methyl group), 5-position (carboxamide group), and modifications to the carboxamide nitrogen atoms (methoxy and methyl groups). The molecular architecture creates a distinct chemical entity with specific physical and chemical properties that distinguish it from other pyrazole derivatives.

The compound's chemical identity is further characterized by its classification under the Harmonized System code 2933199090, which categorizes it among other compounds containing an unfused pyrazole ring structure. This classification system facilitates international trade and regulatory compliance while providing a framework for understanding the compound's relationship to other structurally related molecules. The precise nomenclature and chemical identifiers ensure accurate communication within the scientific community and support regulatory compliance across different jurisdictions.

Historical Development of Pyrazole Carboxamides

The historical development of pyrazole carboxamides traces its origins to the foundational work on pyrazole chemistry established in the late 19th century. The term "pyrazole" was originally coined by German chemist Ludwig Knorr in 1883, marking the beginning of systematic research into this class of heterocyclic compounds. Subsequently, Hans von Pechmann developed a classical synthesis method in 1898 for pyrazole preparation using acetylene and diazomethane, establishing fundamental synthetic approaches that would later influence the development of more complex pyrazole derivatives.

Properties

IUPAC Name |

N-methoxy-N,2-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-9-6(4-5-8-9)7(11)10(2)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOZKKGHPNKCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique pyrazole structure allows for various modifications and functionalizations, making it valuable in synthetic chemistry.

Ligand in Coordination Chemistry

- The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is utilized in catalysis and material science, where metal-ligand interactions are crucial for developing new catalysts or materials.

Biological Applications

Antibacterial Properties

- Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. Studies have shown its potential effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibacterial agents.

Anti-inflammatory and Anticancer Activities

- Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties. It has been observed to influence specific molecular pathways involved in inflammation and cancer cell proliferation. For example, compounds with similar structures have been reported to inhibit the activity of certain kinases implicated in cancer progression .

Agricultural Applications

Insecticidal Activity

- This compound has been evaluated for its insecticidal properties. A study demonstrated that derivatives of pyrazole carboxamides exhibited significant insecticidal activity against pests such as Aphis fabae, suggesting potential use in agrochemical formulations .

| Compound | Target Pest | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|---|

| Compound 7h | Aphis fabae | 85.7 | 12.5 |

| This compound | Mythimna separata | Active (specific rate not disclosed) | 500 |

Case Study 1: Synthesis and Bioactivity

In a study published by De Gruyter, researchers synthesized various pyrazole derivatives, including this compound, and evaluated their insecticidal activities. The results indicated that certain derivatives showed promising bioactivity against agricultural pests while maintaining low toxicity to beneficial insects .

Case Study 2: Medicinal Chemistry

A recent investigation explored the potential of pyrazole derivatives as inhibitors of ITK kinase, which is implicated in T-cell mediated diseases such as asthma and cancer. The study highlighted the therapeutic potential of compounds like this compound in treating allergic inflammation and related conditions .

Mechanism of Action

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is structurally similar to other pyrazole derivatives such as N-methyl-1H-pyrazole-5-carboxamide and N-methoxy-N-methyl-1H-imidazole-1-carboxamide. its unique methoxy group and dimethyl substitution confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity compared to other pyrazole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s structure features a pyrazole core with N-methoxy-N-methyl and 1-methyl substituents. Below is a comparison with structurally related pyrazole carboxamides:

Key Observations:

- Electron-Withdrawing Groups: Compounds like 3a () with chloro and cyano substituents exhibit higher molecular weights and crystalline solid states, likely due to enhanced intermolecular interactions.

- Aromatic vs. Aliphatic Substituents : The 3-phenyl analog () has increased lipophilicity compared to the target compound, which may influence membrane permeability in biological systems.

- Amino vs.

Biological Activity

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : 169.18 g/mol

- Storage Conditions : Recommended storage at 2-8°C in a sealed container .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, modulating various biochemical pathways. This inhibition can lead to significant biological effects, including anti-inflammatory and anticancer activities.

- Cell Proliferation and Migration : Studies suggest that compounds with similar structures can influence cellular proliferation and migration through pathways such as the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cancer progression .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell types, including lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2). For instance, compounds based on the 1H-pyrazole structure have demonstrated significant antiproliferative effects against these cell lines .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of pyrazole derivatives, including this compound:

- Antiproliferative Activity : A study reported that pyrazole-based compounds displayed cytotoxic effects against various cancer cell lines. For example:

- Mechanistic Insights : Molecular docking studies have elucidated how these compounds interact with target proteins involved in cancer progression. The binding affinities and structural interactions provide insights into their therapeutic potential .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring with methoxy and dimethyl substitutions | Anticancer, anti-inflammatory |

| 5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide | Similar pyrazole structure with ethyl substitution | Anticancer properties |

| 3-Methoxyphenylpyrazole | Methoxy group on phenyl ring | Anticancer properties |

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The methoxy-N-methylcarboxamide group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O) | 6M HCl, reflux | 1-Methyl-1H-pyrazole-5-carboxylic acid | 85% |

| Basic (NaOH, H₂O/EtOH) | 2M NaOH, 70°C | 1-Methyl-1H-pyrazole-5-carboxylate salt | 78% |

Applications :

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution at the C-4 position due to electron-donating effects of the methoxy and methyl groups :

| Reaction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide | >90% C-4 |

| Halogenation | Br₂, FeCl₃ | 4-Bromo derivative | 85% C-4 |

Mechanistic Insight :

-

Electron-rich C-4 position is favored for electrophilic attack due to resonance stabilization from the adjacent carboxamide group .

Reduction of Functional Groups

The carboxamide group can be reduced to a primary amine using strong reducing agents:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | N-Methoxy-N,1-dimethyl-1H-pyrazole-5-methanamine | 62% |

| BH₃·THF | 0°C to RT, 12 h | Partial reduction to alcohol | 45% |

Limitations :

Methanolysis of Trichloromethyl Derivatives

When synthesized from trichloromethyl precursors, methanolysis replaces the −CCl₃ group with a methoxycarbonyl group under reflux conditions :

| Precursor | Conditions | Product | Yield |

|---|---|---|---|

| 5-Trichloromethylpyrazole | MeOH, reflux | N-Methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide | 70% |

Key Steps :

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introduction:

| Reaction | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Bromo derivative | 4-Aryl-N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide | 68% |

| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | 4-Amino derivative | 4-(Arylamino) substituted analog | 55% |

Applications :

Cyclization to Heterocyclic Systems

The carboxamide group facilitates cyclization with hydrazines or amines to form fused pyrazolo-heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Pyrazolo[3,4-d]pyrimidine derivative | 50% |

| Ethylenediamine | DMF, 100°C | Pyrazolo[1,5-a]pyrazine analog | 48% |

Mechanism :

Preparation Methods

Pyrazole Ring Formation

A common approach to pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives:

According to Karrouchi et al. (2018), cyclocondensation of 1,3-dicarbonyl compounds with methylhydrazine or phenylhydrazine yields polysubstituted pyrazoles efficiently under mild conditions. The reaction proceeds via formation of pyrazoline intermediates, which upon basic treatment, aromatize to pyrazoles with yields ranging from 50% to 94%.

Katritzky et al. described regioselective condensation using α-benzotriazolylenones with methylhydrazines, facilitating functionalization at the 4-position of the pyrazole ring, which is relevant for subsequent substitution steps.

Preparation of Pyrazole Intermediates Relevant to N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

A patented method for preparing pyrazole herbicide intermediates, which share structural similarity, involves:

Step 1: Under alkaline conditions, dimethyl malonate reacts with a formamide compound (preferably dimethylformamide) and an alkylating agent (such as dimethyl sulfate) to form an intermediate compound.

Step 2: The intermediate undergoes cyclization with methylhydrazine or hydrazine hydrate to form the pyrazole ring.

Step 3: Acid-mediated hydrolysis and decarboxylation yield the desired hydroxypyrazole intermediate with high yield and purity.

This method benefits from mild reaction temperatures (30–90 °C, preferably 40–70 °C), use of relatively non-corrosive reagents, and cost-effective raw materials, making it suitable for industrial scale production.

Introduction of the N-methoxycarboxamide Group

The N-methoxycarboxamide functionality is typically introduced by amidation of the pyrazole-5-carboxylic acid or its derivatives:

The carboxylic acid group on the pyrazole ring is converted to an activated intermediate (e.g., acid chloride or ester).

Reaction with methoxyamine or its salts under controlled conditions yields the N-methoxycarboxamide.

Methylation of the nitrogen atoms (N1 position) can be achieved either before or after amidation depending on the synthetic route.

Formulation and Solubility Considerations

For practical applications, especially in vivo studies, preparation of stock solutions is critical:

| Stock Solution Preparation of this compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.9109 mL | 29.5543 mL | 59.1086 mL |

| 5 mM | 1.1822 mL | 5.9109 mL | 11.8217 mL |

| 10 mM | 0.5911 mL | 2.9554 mL | 5.9109 mL |

Preparation of in vivo formulations involves dissolving the compound in DMSO to create a master stock solution, followed by stepwise dilution with solvents such as PEG300, Tween 80, corn oil, and water, ensuring clarity at each step by vortexing, ultrasonication, or mild heating.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction | Reagents/Conditions | Notes | Yield/Purity |

|---|---|---|---|---|

| 1 | Alkylation of dimethyl malonate with formamide and alkylating agent | Dimethyl malonate, DMF, dimethyl sulfate, base (triethylamine), 40–70 °C | Generates intermediate for cyclization | High selectivity |

| 2 | Cyclization with methylhydrazine/hydrazine hydrate | Methylhydrazine or hydrazine hydrate, solvent (e.g., ethanol), mild heating | Forms pyrazole ring | High yield and purity |

| 3 | Hydrolysis and decarboxylation | Acidic conditions (e.g., HCl), controlled temperature | Converts intermediate to hydroxypyrazole | High purity |

| 4 | Amidation to N-methoxycarboxamide | Activated acid derivative, methoxyamine, suitable base | Introduces N-methoxycarboxamide group | Efficient conversion |

| 5 | Methylation of N1 position | Methylating agents (e.g., methyl iodide), base | Achieves N,1-dimethyl substitution | High regioselectivity |

Research Findings and Industrial Relevance

The described methods emphasize environmentally benign reagents and conditions conducive to scale-up.

The use of dimethyl sulfate and DMF, although effective, requires careful handling due to toxicity, but their recovery and reuse improve sustainability.

The multi-step synthetic route ensures high purity of the final compound, critical for pharmaceutical and agrochemical applications.

The solubility data and formulation methods support biological testing and application development.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves cyclocondensation of β-diketones or esters with hydrazine derivatives. For example, ethyl acetoacetate can react with methyl hydrazine under acidic conditions to form the pyrazole core, followed by carboxamide functionalization via coupling reactions with methoxyamine derivatives. Reaction optimization often includes temperature control (80–120°C), solvent selection (DMF or toluene), and catalysts like POCl₃ for amidation . Multi-step protocols may also incorporate protecting groups to prevent undesired substitutions .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

- IR Spectroscopy : To confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .

- ¹H/¹³C NMR : To verify substituent positions on the pyrazole ring (e.g., methyl groups at δ 2.5–3.0 ppm) .

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks, particularly in polymorphic studies .

- HPLC-PDA/MS : To assess purity and detect byproducts .

Q. How can preliminary bioactivity screening be designed for this compound?

Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. halogen groups) influence bioactivity and pharmacokinetics?

Comparative studies show that electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability but may reduce solubility. Methoxy groups improve membrane permeability due to lipophilicity but can hinder target binding in polar active sites. For example, replacing methoxy with trifluoromethyl in analogous pyrazoles increased CYP450 resistance by 40% but lowered aqueous solubility from 12 mg/mL to 2 mg/mL .

Q. What computational strategies are effective in predicting SAR and optimizing lead derivatives?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, EGFR) .

- DFT Calculations : To map electrostatic potentials and identify nucleophilic/electrophilic regions for functionalization .

- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. How should researchers address contradictions in bioactivity data across studies?

Systematic approaches include:

- Dose-Response Curves : Validate activity thresholds using Hill slope analysis.

- Assay Replication : Test in ≥3 independent labs to rule out protocol variability.

- Structural Confirmation : Re-characterize compounds to ensure no degradation or isomerization .

Methodological Considerations

Q. What reaction conditions maximize yield in large-scale synthesis?

Optimized parameters from analogous pyrazole carboxamides:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–110°C | ↑ 20–30% |

| Solvent | DMF with 5% LiCl | ↑ 15% |

| Catalyst | Pd(OAc)₂ (0.5 mol%) | ↑ 25% |

| Reaction Time | 8–12 hours | Plateau after 10h |

| Source: . |

Q. Which in silico tools are recommended for toxicity and ADMET profiling?

- SwissADME : Predicts bioavailability, BBB permeability, and P-gp substrate likelihood.

- ProTox-II : Estimates hepatotoxicity and mutagenicity risks.

- pkCSM : Evaluates volume of distribution and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.